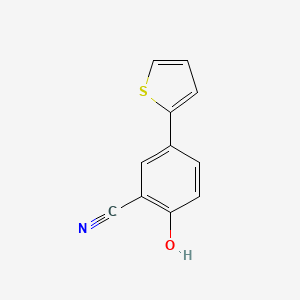

2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Description

The exact mass of the compound 2-Cyano-4-(thiophen-2-yl)phenol, 95% is 201.02483502 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-5-(thiophen-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(thiophen-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHLHIZAYSGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684602 | |

| Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-03-4 | |

| Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Executive Summary

2-Hydroxy-5-(thiophen-2-yl)benzonitrile (CAS: 1261949-03-4) is a highly versatile, bi-functional aromatic building block utilized extensively in medicinal chemistry and advanced materials science. Structurally characterized by a central benzene ring substituted with a hydrogen-bond donating hydroxyl group, an electron-withdrawing nitrile group, and a lipophilic thiophene moiety, this compound serves as a critical intermediate. It is frequently employed in the synthesis of complex bioactive scaffolds, including AMP-activated protein kinase (AMPK) activators and metabotropic glutamate receptor (mGluR5) modulators.

This technical guide provides an authoritative overview of its physicochemical properties, structural significance, and a field-proven, self-validating synthetic methodology designed for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 2-hydroxy-5-(thiophen-2-yl)benzonitrile is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The data below synthesizes its core chemical identity and typical properties for this class of heteroaromatic phenols.

| Property | Value | Analytical Method / Condition |

| IUPAC Name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | Nomenclature Standard |

| Common Synonyms | 2-Cyano-4-(thiophen-2-yl)phenol | Industry Standard |

| CAS Registry Number | 1261949-03-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₁H₇NOS | Elemental Analysis |

| Molecular Weight | 201.24 g/mol | High-Resolution Mass Spectrometry |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Solubility Profile | Soluble in DMSO, DMF, EtOAc; Insoluble in H₂O | Solvent Partitioning |

| LogP (Predicted) | ~ 2.8 - 3.2 | In Silico Modeling |

Mechanistic Insights & Application Pathways

The strategic value of 2-hydroxy-5-(thiophen-2-yl)benzonitrile lies in its orthogonal reactivity. The molecule presents three distinct sites for derivatization:

-

The Phenolic Hydroxyl: Susceptible to O-alkylation or Mitsunobu reactions, often used to build ether linkages or trigger cyclization into benzofurans[2].

-

The Nitrile Group: Can be hydrolyzed to primary amides/carboxylic acids or reduced to primary amines, facilitating the extension of the pharmacophore[3].

-

The Thiophene Ring: Capable of undergoing further electrophilic aromatic substitution or cross-coupling at the 5-position to tune lipophilicity.

The synthesis of complex functionalized phenols via Suzuki-Miyaura coupling of 5-bromo-2-hydroxybenzonitrile is a well-documented strategy in medicinal chemistry[4]. Similar methodologies have been successfully employed to generate benzofuran-based AMPK activators and targeted kinase inhibitors[2].

Workflow from starting materials to bioactive scaffolds via Suzuki-Miyaura coupling.

Step-by-Step Synthetic Methodology & Causality

The following protocol details the Palladium-catalyzed Suzuki-Miyaura cross-coupling required to synthesize 2-hydroxy-5-(thiophen-2-yl)benzonitrile from commercially available precursors. This methodology is engineered as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical checkpoints.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: High-yield synthesis of 2-hydroxy-5-(thiophen-2-yl)benzonitrile.

Step 1: Reagent Assembly & Stoichiometry

-

Action: In a Schlenk flask, combine 5-bromo-2-hydroxybenzonitrile (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

-

Causality: A slight excess (1.2 eq) of the boronic acid is utilized to compensate for potential protodeboronation under basic conditions, ensuring complete consumption of the aryl bromide. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step[3].

Step 2: Solvent & Base Addition

-

Action: Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, providing 3.0 eq of base).

-

Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. K₂CO₃ is strictly required to convert the neutral boronic acid into an electron-rich boronate complex

. This complex is the active species that undergoes transmetalation with the Pd(II)-aryl halide intermediate.

Step 3: Deoxygenation (Self-Validating Checkpoint 1)

-

Action: Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

-

Causality: Palladium(0) is highly oxophilic. Any residual oxygen will irreversibly oxidize the catalyst to an inactive Pd(II) state, leading to reaction stalling.

-

Self-Validation: The reaction mixture must remain a clear, deep amber/red color. The premature appearance of a black precipitate (palladium black) before heating indicates oxygen contamination, validating the need to abort and restart the deoxygenation.

Step 4: Thermal Activation

-

Action: Heat the reaction mixture to 80 °C for 4–6 hours under an Argon atmosphere.

-

Causality: Elevated temperature provides the necessary activation energy to drive the initial oxidative addition of the electron-rich 5-bromo-2-hydroxybenzonitrile to the Pd(0) center.

Step 5: In-Process Analytical Validation (Self-Validating Checkpoint 2)

-

Action: Monitor via LC-MS and TLC (Hexane:EtOAc 3:1).

-

Self-Validation: The protocol relies on real-time feedback. The reaction is only deemed complete when LC-MS confirms >95% depletion of the m/z 196/198 isotopic cluster (the starting bromophenol) and the dominance of the m/z 200.0 [M-H]⁻ peak corresponding to the product.

Step 6: Work-Up & Isolation

-

Action: Cool to room temperature, acidify with 1M HCl to pH 3, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

-

Causality: Acidification is critical. Under the basic reaction conditions, the product exists as a water-soluble phenoxide salt. Lowering the pH protonates the phenoxide, driving the neutral 2-hydroxy-5-(thiophen-2-yl)benzonitrile into the organic phase for efficient extraction.

Analytical Validation System

To confirm the structural integrity and purity of the isolated 2-hydroxy-5-(thiophen-2-yl)benzonitrile, the following analytical signatures must be verified:

-

LC-MS (ESI-): A dominant peak at m/z 200.0 ([M-H]⁻), confirming the molecular weight of 201.24 g/mol .

-

¹H NMR (400 MHz, DMSO-d₆):

-

A broad singlet at ~11.0 ppm (1H, -OH), confirming the presence of the free phenol.

-

Aromatic multiplets between 7.10 ppm and 7.80 ppm, integrating for 6 protons (3 from the benzene ring, 3 from the thiophene ring).

-

-

FT-IR Spectroscopy:

-

A sharp, distinct absorption band at ~2230 cm⁻¹, characteristic of the nitrile (C≡N) stretch.

-

A broad band at ~3300 cm⁻¹, indicative of the phenolic O-H stretch.

-

References

- Title: 1261949-03-4 2-hydroxy-5-thiophen-2-ylbenzonitrile - USA-CHEM.

- Title: Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects | Journal of Medicinal Chemistry Source: ACS Publications URL

- Source: PMC (National Institutes of Health)

- Title: Preclinical Development of FA5, a Novel AMP-Activated Protein Kinase (AMPK)

Sources

- 1. 1261949-03-4 2-hydroxy-5-thiophen-2-ylbenzonitrile [usa-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Architecture of Bio-Active Scaffolds: A Technical Guide to Hydroxy-Benzonitrile and Thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rational design of novel therapeutics and functional organic materials is predicated on a deep understanding of the electronic properties of core molecular scaffolds. This guide provides an in-depth technical exploration of two such pivotal scaffolds: hydroxy-benzonitrile and thiophene. We will dissect their fundamental electronic characteristics, the profound influence of substituent effects, and the methodologies employed for their characterization. By juxtaposing these two distinct aromatic systems, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness their unique electronic landscapes for a myriad of applications, from targeted drug design to the development of advanced organic electronics.

Introduction: The Significance of Electronic Properties in Molecular Design

The biological activity and material function of organic molecules are intrinsically linked to their electronic architecture. Electron distribution, orbital energies, and charge transport capabilities govern everything from receptor-ligand interactions to the efficiency of an organic light-emitting diode (OLED). Therefore, a comprehensive grasp of the electronic properties of core scaffolds is not merely academic; it is a critical prerequisite for innovation.

This guide focuses on two scaffolds of significant interest:

-

Hydroxy-benzonitrile: A bifunctional aromatic system featuring both a phenolic hydroxyl group and a nitrile group. This ortho-positioning of a strong electron-donating group (–OH) and a potent electron-withdrawing group (–CN) creates a unique electronic environment, making it a valuable precursor in the synthesis of pharmaceuticals and novel organic materials.[1][2]

-

Thiophene: A five-membered, sulfur-containing heterocyclic aromatic compound. Its electron-rich nature, coupled with its structural versatility and stability, has established it as a cornerstone in medicinal chemistry and a "privileged scaffold" in drug design.[3][4][5][6] Furthermore, its excellent charge transport properties have made it a key component in the field of organic electronics.[7][8][9][10]

We will explore the causality behind experimental choices in characterizing these scaffolds and present self-validating protocols to ensure scientific integrity.

Fundamental Electronic Properties: A Tale of Two Rings

The intrinsic electronic nature of the hydroxy-benzonitrile and thiophene scaffolds dictates their reactivity and potential applications.

The Hydroxy-Benzonitrile Scaffold: A Push-Pull System

The electronic landscape of hydroxy-benzonitrile is dominated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group.[11][12]

-

Inductive and Resonance Effects: The hydroxyl group donates electron density to the benzene ring through a resonance effect, while the nitrile group withdraws electron density both inductively and through resonance.[11] This "push-pull" dynamic significantly influences the electron distribution within the ring, creating regions of high and low electron density.

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized more towards the electron-rich phenol portion of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the electron-deficient nitrile group. This spatial separation of frontier molecular orbitals has profound implications for its photophysical properties and reactivity.

The Thiophene Scaffold: An Electron-Rich Heterocycle

Thiophene's electronic character is defined by the presence of the sulfur heteroatom and its participation in the aromatic π-system.

-

Aromaticity and Electron Donation: The sulfur atom contributes a lone pair of electrons to the aromatic sextet, making the thiophene ring electron-rich and more reactive towards electrophilic substitution than benzene.[3][4] This inherent electron-richness is a key factor in its utility as an electron donor unit in optoelectronic materials.[9]

-

Polarizability: The presence of the larger, more polarizable sulfur atom compared to carbon also contributes to its excellent charge transport properties.[8] This is a crucial factor in the high charge carrier mobilities observed in thiophene-based organic field-effect transistors (OFETs).

The Art of Tuning: Substituent Effects on Electronic Properties

The true power of these scaffolds lies in their tunability. The introduction of various substituents allows for the precise modulation of their electronic properties, tailoring them for specific applications.

Modifying the Hydroxy-Benzonitrile Core

The electronic properties of the benzonitrile ring are highly sensitive to the nature and position of substituents.

-

Electron-Donating vs. Electron-Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy, amino) to the benzonitrile ring will generally raise the HOMO energy level, while electron-withdrawing groups (e.g., nitro) will lower the LUMO energy level.[13] This allows for fine-tuning of the HOMO-LUMO gap, which is critical for applications in organic electronics.

-

Steric Effects: The position of substituents can also induce steric hindrance, leading to a loss of planarity in oligomers. This twisting of the molecular backbone can increase the HOMO-LUMO gap and excitation energies.[14]

Functionalizing the Thiophene Ring

The ease of functionalization of the thiophene ring provides a powerful tool for modulating its electronic landscape.

-

Impact on HOMO/LUMO Levels: The introduction of electron-donating or withdrawing groups has a predictable effect on the frontier orbital energies of thiophene derivatives.[14][15][16] For instance, fluorination of the thiophene ring is a common strategy to lower the HOMO and LUMO levels, which can improve the performance of organic solar cells.[17]

-

Regioregularity in Polythiophenes: In polymeric systems like polythiophene, the regularity of the side-chain substitution (regioregularity) has a dramatic impact on the material's morphology and charge transport properties. Well-ordered, regioregular polythiophenes can form crystalline domains that facilitate efficient charge transport along the polymer backbone and between chains.[18]

The following table summarizes the general effects of substituents on the electronic properties of these scaffolds:

| Substituent Type | Effect on Hydroxy-Benzonitrile | Effect on Thiophene |

| **Electron-Donating (e.g., -OCH₃, -NH₂) ** | Increases HOMO energy, decreases ionization potential.[13] | Increases HOMO energy, enhances electron-donating character.[14] |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases LUMO energy, increases electron affinity.[13] | Decreases LUMO energy, can induce n-type behavior.[14] |

| Halogens (e.g., -F, -Cl) | Inductively withdraws electrons, can influence molecular packing. | Lowers both HOMO and LUMO levels, can enhance stability.[17] |

| Bulky/Sterically Hindering Groups | Can disrupt planarity in oligomers, increasing the band gap.[14] | Can influence molecular packing and solid-state order.[14] |

Characterization of Electronic Properties: Experimental and Computational Protocols

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of these scaffolds.

Experimental Methodologies

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

-

Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.

-

Procedure:

-

Dissolve the compound of interest in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential and record the resulting current to obtain a voltammogram.

-

Determine the onset of the first oxidation and reduction peaks.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium couple):

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

-

-

-

Self-Validation: The reversibility of the redox peaks should be assessed to ensure the stability of the radical ions formed. The experiment should be repeated at different scan rates to confirm the diffusion-controlled nature of the process.

Protocol 2: UV-Visible Spectroscopy for Optical Band Gap Determination

-

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable transparent solvent.

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical band gap (Egopt) using the formula: Egopt = 1240 / λonset (in eV).

-

-

Self-Validation: The Beer-Lambert law should be verified by measuring the absorbance at different concentrations to ensure the absence of aggregation effects.

Workflow for Experimental Characterization:

Caption: Experimental workflow for determining the frontier molecular orbital energies and optical band gap of synthesized derivatives.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic properties of molecules.[14][16][19]

Protocol 3: DFT Calculations for Ground-State Electronic Properties

-

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized geometries, HOMO-LUMO energies, and electron density distributions.

-

Procedure:

-

Construct the 3D structure of the molecule of interest.

-

Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

From the optimized geometry, calculate the molecular orbital energies (HOMO, LUMO) and visualize the orbital distributions.

-

Calculate other electronic properties such as the dipole moment and electrostatic potential map.

-

-

Self-Validation: The choice of functional and basis set should be validated against experimental data for similar compounds or higher-level computational methods where possible. Frequency calculations should be performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).

Protocol 4: TD-DFT for Excited-State Properties

-

Principle: TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states, such as absorption spectra and excitation energies.

-

Procedure:

-

Using the optimized ground-state geometry from the DFT calculation, perform a TD-DFT calculation.

-

Calculate the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

-

Simulate the UV-Vis absorption spectrum and compare it with the experimental spectrum.

-

-

Self-Validation: The calculated absorption maxima should be compared with the experimental data. Discrepancies can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Logical Relationship between Experimental and Computational Data:

Caption: A self-validating system where experimental results and computational predictions are used to corroborate and refine one another.

Applications in Drug Development and Materials Science

The distinct electronic properties of hydroxy-benzonitrile and thiophene scaffolds make them valuable in different, yet sometimes overlapping, fields.

Hydroxy-Benzonitrile in Medicinal Chemistry and Synthesis

The bifunctional nature of hydroxy-benzonitrile makes it a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activity.[2]

-

Synthesis of Benzofurans: 2-Hydroxybenzonitrile is a key precursor for the synthesis of benzofuran derivatives, which are core structures in many biologically active molecules.[1] The proximity of the hydroxyl and nitrile groups facilitates cyclization reactions to form the benzofuran ring system.[1][2]

Thiophene: A Scaffold for Therapeutics and Electronics

The thiophene ring is a privileged scaffold in medicinal chemistry and a workhorse in organic electronics.

-

Drug Development: Thiophene derivatives exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][20][21] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[4]

-

Organic Electronics: Thiophene-based materials are integral to the development of organic solar cells, OLEDs, and OFETs.[3][7][8][9][10] Their tunable electronic properties and good charge transport characteristics are key to the performance of these devices. Fused thiophene systems, such as thienothiophenes, offer enhanced planarity and improved electronic communication, making them excellent building blocks for high-performance organic electronic materials.[22][23][24]

Conclusion: A Comparative Outlook

Hydroxy-benzonitrile and thiophene scaffolds, while both aromatic, present distinct electronic profiles that dictate their primary applications. Hydroxy-benzonitrile's strength lies in its "push-pull" nature and its utility as a synthetic intermediate for complex heterocycles. In contrast, thiophene's electron-rich character and excellent charge transport properties have made it a ubiquitous component in both medicinal chemistry and organic electronics.

The ability to rationally design and synthesize derivatives of these core scaffolds with tailored electronic properties is a testament to the power of modern synthetic and computational chemistry. By understanding the fundamental principles outlined in this guide, researchers can continue to innovate and develop novel molecules that address critical challenges in medicine and technology.

References

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjug

- Advancements in Organic Electronics Driven by Thiophene-3-acetic Acid Deriv

- Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. ACTA PHYSICO-CHIMICA SINICA.

- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar.

- Thiophenes For Semiconductors. Alfa Chemistry.

- Theoretical investigation of the effect of conjugation of thiophene rings on the charge transport of thienocoronene deriv

- Thiophene deriv

- How Regiochemistry Influences Aggregation Behavior and Charge Transport in Conjugated Organosulfur Polymer Cathodes for Lithium–Sulfur B

- Synthesis and Applications of Thiophene Derivatives as Organic Materials.

- Investigating structure-charge transport relationships in thiophene substituted naphthyridine crystalline materials by comput

-

Experimental and Theoretical Exploration of Aryl Substituent Effects on the Electronic Properties of Asymmetric 4,7-Di(thiophene-2-yl)-benzo[c][7][9][14]thiadiazole Compounds. Taylor & Francis.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjug

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. SciSpace.

- Tuning Molecular Packing, Charge Transport, and Luminescence in Thiophene–Phenylene Co-Oligomer Crystals via Terminal Substituents. The Journal of Physical Chemistry C.

- Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: A study with multiscale simul

- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics.

- Electronic Properties of Molecules. Peteanu Group - Carnegie Mellon University.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.

- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI.

- Experimental Determination of Electron Affinities of Organic Molecules.

- Modern Analytical Technique for Characterization Organic Compounds. [Source Not Available].

- SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID.

- substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-deriv

- DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition.

- 14: Substituent Effects. Chemistry LibreTexts.

- Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Applic

- p-hydroxybenzonitrile synthesis. Sciencemadness.org.

- Determination of the Molecular Electrical Properties of Self-Assembled Monolayers of Compounds of Interest in Molecular Electron. Allen J. Bard.

- 9.10: Electronic Spectra of Organic Molecules. Chemistry LibreTexts.

- The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Applic

- Synthetic method of p-hydroxybenzonitrile.

- Synthetic method of p-hydroxybenzonitrile.

- Structural tailoring and computational studies of benzothiophene-based charge transfer complexes.

- Facile Synthesis of the Shape-Persistent 4-Hydroxybenzaldehyde Based Macrocycles and Exploration of their Key Electronic Properties: An Experimental and DFT Approach. Academia.edu.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC.

- A Computational Roadmap: Unveiling the Electronic Landscape of 5-(Thien-2-yl)thiophene-2-carbonitrile. Benchchem.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Rational design of a highly porous electronic scaffold with concurrent enhancement in cell behaviors and differentiation under electrical stimulation.

- “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiophene derivatives - Georganics [georganics.sk]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. How Regiochemistry Influences Aggregation Behavior and Charge Transport in Conjugated Organosulfur Polymer Cathodes for Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 20. cognizancejournal.com [cognizancejournal.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Literature review on 2-Hydroxy-5-(thiophen-2-yl)benzonitrile synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

This guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile, a key intermediate for researchers in drug development and materials science. The unique molecular architecture, featuring a bifunctional 2-hydroxybenzonitrile scaffold coupled with a thiophene moiety, offers a versatile platform for the synthesis of novel therapeutic agents and functional materials. This document is structured to provide not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Introduction

The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile is not extensively detailed in a single source in the current literature. However, by leveraging well-established synthetic methodologies, we can construct logical and efficient pathways to this target molecule. This guide will focus on two primary strategies:

-

Late-Stage Thiophene Installation via Suzuki-Miyaura Cross-Coupling: This approach involves the synthesis of a 2-hydroxy-5-halobenzonitrile intermediate, followed by a palladium-catalyzed cross-coupling reaction with a thiophene-based organoboron reagent.

-

Early Thiophene Installation and Subsequent Nitrile Formation: This strategy begins with a phenol already bearing the thiophene substituent, followed by ortho-formylation and conversion of the resulting aldehyde to the nitrile.

Each pathway will be discussed in detail, including the synthesis of necessary precursors, step-by-step experimental protocols, and the rationale behind the chosen methodologies.

Pathway 1: Late-Stage Thiophene Installation via Suzuki-Miyaura Cross-Coupling

This is arguably the most convergent and widely applicable strategy, capitalizing on the power and functional group tolerance of the Suzuki-Miyaura reaction.[1][2][3] The core of this pathway is the formation of the C-C bond between the benzonitrile and thiophene rings in the final steps of the synthesis.

Conceptual Overview

The key transformation is the palladium-catalyzed cross-coupling of a 5-halo-2-hydroxybenzonitrile with thiophene-2-boronic acid. The hydroxyl and nitrile groups are generally well-tolerated in Suzuki-Miyaura reactions, making this a robust approach.[1]

Synthesis of Precursors

The primary precursors for this pathway are 5-bromo-2-hydroxybenzonitrile and thiophene-2-boronic acid.

-

Thiophene-2-boronic acid: This reagent is commercially available from numerous suppliers.

-

5-Bromo-2-hydroxybenzonitrile: This intermediate can be prepared from commercially available 5-bromosalicylaldehyde. The conversion of an aldehyde to a nitrile can be achieved via a one-pot reaction with hydroxylamine hydrochloride.[4]

Experimental Protocols

Protocol 1.1: Synthesis of 5-Bromo-2-hydroxybenzonitrile from 5-Bromosalicylaldehyde

This procedure is adapted from a general method for the one-pot synthesis of nitriles from aldehydes.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and anhydrous ferrous sulfate (FeSO₄) (0.1 eq.) in dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydroxybenzonitrile.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-hydroxybenzonitrile with Thiophene-2-boronic acid

This protocol is based on standard procedures for the Suzuki-Miyaura coupling of aryl bromides.[5][6][7]

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-hydroxybenzonitrile (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition and Reaction: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Data Presentation

| Parameter | Value/Condition | Source/Comment |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [5][6] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [5][7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, Ethanol | [5][6] |

| Temperature | 80-120 °C (Conventional or Microwave) | [5][8] |

| Typical Yields | 70-95% (for analogous reactions) | [5][6][7] |

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions.

Visualization of Pathway 1

Caption: Pathway 1 - Late-Stage Suzuki-Miyaura Coupling.

Pathway 2: Early Thiophene Installation and Subsequent Nitrile Formation

This pathway involves the formation of the thiophene-phenol bond at an earlier stage, followed by the introduction of the nitrile group. This can be advantageous if the starting materials are more readily available or if the late-stage coupling proves to be low-yielding.

Conceptual Overview

The synthesis begins with the coupling of a phenol with a thiophene derivative to form 4-(thiophen-2-yl)phenol. This is followed by a regioselective ortho-formylation to introduce an aldehyde group, which is then converted to the nitrile.

Synthesis of Precursors and Intermediates

-

4-(Thiophen-2-yl)phenol: This can be synthesized via a Suzuki-Miyaura coupling of 4-bromophenol with thiophene-2-boronic acid.

-

2-Hydroxy-5-(thiophen-2-yl)benzaldehyde: This intermediate is obtained through the ortho-formylation of 4-(thiophen-2-yl)phenol. The Duff reaction or Reimer-Tiemann reaction are classical methods, while modern methods using MgCl₂/Et₃N and paraformaldehyde offer high regioselectivity and yields.[9]

Experimental Protocols

Protocol 2.1: Synthesis of 4-(Thiophen-2-yl)phenol

This protocol follows a standard Suzuki-Miyaura coupling procedure.

-

Reaction Setup: In a Schlenk flask, combine 4-bromophenol (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction: Degas the mixture and heat to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction, add water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 4-(thiophen-2-yl)phenol.

Protocol 2.2: Ortho-formylation of 4-(Thiophen-2-yl)phenol

This protocol is based on the MgCl₂-mediated formylation of phenols.[9]

-

Reaction Setup: To a solution of 4-(thiophen-2-yl)phenol (1.0 eq.) in anhydrous acetonitrile, add triethylamine (Et₃N, 4.0 eq.) and anhydrous magnesium chloride (MgCl₂, 2.0 eq.).

-

Reaction: Heat the mixture to reflux and add paraformaldehyde (3.0 eq.) portion-wise over 30 minutes. Continue refluxing until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and acidify with 1M HCl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-hydroxy-5-(thiophen-2-yl)benzaldehyde.

Protocol 2.3: Conversion of 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde to the Nitrile

This protocol is analogous to the one described in Pathway 1.[4]

-

Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-(thiophen-2-yl)benzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and anhydrous ferrous sulfate (0.1 eq.) in DMF.

-

Reaction: Heat the mixture to reflux and monitor by TLC.

-

Work-up and Purification: Cool the reaction and pour into ice-cold water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final product, 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Visualization of Pathway 2

Caption: Pathway 2 - Early Thiophene Installation.

Alternative Synthetic Considerations

While the two pathways detailed above represent robust and logical approaches, other modern synthetic methods could also be adapted for the synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

-

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction could potentially be used to form the C-S or C-O bond in the synthesis of precursors.[10][11][12] For instance, the coupling of a boronic acid with a phenol or a thiol can be achieved under milder conditions than some palladium-catalyzed reactions.[10]

-

Direct C-H Arylation: This method could potentially be used to directly couple 2-hydroxybenzonitrile with a thiophene derivative, avoiding the need for pre-functionalized starting materials.[13] However, regioselectivity can be a challenge and would require careful optimization.

-

Nickel-Catalyzed Cyanation: For the nitrile formation step, nickel-catalyzed cyanation of aryl thioethers or other derivatives presents a modern alternative to traditional methods.[14]

Conclusion

The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile can be effectively achieved through well-established synthetic organic chemistry reactions. The choice between a late-stage or early-stage introduction of the thiophene moiety will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory. The Suzuki-Miyaura cross-coupling reaction remains a central and highly reliable tool for the construction of the key aryl-aryl bond in this molecule. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for further applications in medicinal chemistry and materials science.

References

-

Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Scientific Reports. Available from: [Link]

-

Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

-

Synthetic applications and methodology development of Chan–Lam coupling: a review. Springer. Available from: [Link]

-

Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Chemistry Portal. Available from: [Link]

-

Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. Royal Society of Chemistry. Available from: [Link]

-

Nickel-Catalyzed Cyanation of Aryl Thioethers. ACS Publications. Available from: [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

- Method for the preparation of 2 hydroxybenzonitrile. Google Patents.

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University. Available from: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

-

Suzuki coupling-based synthesis and in vitro cytotoxic evaluation of C-2 aryl derivatives of Withaferin A. PubMed. Available from: [Link]

-

Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids. FAO AGRIS. Available from: [Link]

-

Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. PubMed. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PMC. Available from: [Link]

-

A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. Available from: [Link]

-

Visible light photoredox catalysis: conversion of a mixture of thiophenols and nitriles into 2-substituted benzothiazoles via consecutive C–S and C–N bond formation reactions. Royal Society of Chemistry. Available from: [Link]

- Synthesis of substituted salicylaldehyde derivatives. Google Patents.

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available from: [Link]

-

Cyanic acid, phenyl ester. Organic Syntheses. Available from: [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available from: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available from: [Link]

-

The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. Available from: [Link]

-

Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. Available from: [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. Available from: [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available from: [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available from: [Link]

-

Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C-H activation. PubMed. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. jocpr.com [jocpr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Executive Summary & Strategic Overview

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety on a thiophene-substituted benzene ring, presents a valuable scaffold for chemical elaboration.[1][2] The thiophene ring itself is a privileged pharmacophore in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3]

This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the hydroxyl group. Mastery of these reactions allows for the systematic modification of the parent molecule, enabling the synthesis of diverse libraries of ethers, esters, and other derivatives. Such modifications are critical for structure-activity relationship (SAR) studies, the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity), and the development of novel molecular probes or advanced materials. Our focus is on providing robust, reproducible protocols while elucidating the chemical principles that ensure high chemoselectivity, preserving the integrity of the nitrile and thiophene functionalities.

Core Principle: Chemoselective Targeting of the Phenolic Hydroxyl Group

The successful functionalization of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile hinges on exploiting the differential reactivity of its functional groups. The phenolic hydroxyl group is weakly acidic and, upon deprotonation with a suitable base, becomes a potent nucleophile. In contrast, the nitrile group is electrophilic at the carbon atom but remains largely unreactive under the mild basic or neutral conditions typically employed for O-functionalization.[4] The thiophene ring is generally stable to these conditions but can be susceptible to strong electrophiles or oxidizing agents, which are avoided in the protocols described herein.[5][6] This inherent reactivity difference is the cornerstone of the following selective transformations.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The formation of an ether linkage is a fundamental transformation that introduces a stable, generally non-polar group. The Williamson ether synthesis is a classic, reliable, and high-yielding method for achieving this.[7][8] It proceeds via the SN2 reaction of a phenoxide ion with a primary or secondary alkyl halide.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or acetone (approx. 0.1 M concentration).

-

Base Addition: Add a suitable base. For general applications, anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq) is recommended due to its ease of handling and moderate reactivity. For less reactive alkylating agents, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) can be used, but requires greater caution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before proceeding.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, 1.1–1.2 eq) dropwise to the stirred suspension at room temperature.[7]

-

Reaction Execution: Heat the reaction mixture to a temperature between 60–80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If DMF was used, pour the mixture into a separatory funnel containing water and ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure before partitioning between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-5-(thiophen-2-yl)benzonitrile.

Mechanism & Causality

The key to this reaction is the initial deprotonation of the phenolic hydroxyl group by the base. K₂CO₃ is a mild inorganic base that is sufficient to generate the nucleophilic phenoxide. The phenoxide then attacks the electrophilic carbon of the alkyl halide in a classic SN2 displacement, ejecting the halide ion and forming the C-O ether bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the phenoxide anion, thus enhancing the anion's nucleophilicity and accelerating the reaction. The nitrile group does not participate as it lacks nucleophilic character under these conditions.

Data Presentation: O-Alkylation

| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 70 | 6 | 90-95 |

| Ethyl Bromoacetate | K₂CO₃ | Acetone | 60 | 8 | 85-92 |

| Iodomethane | K₂CO₃ | DMF | 60 | 4 | >95 |

| Propargyl Bromide | K₂CO₃ | Acetone | 60 | 12 | 80-88 |

Experimental Workflow: O-Alkylation

Caption: Workflow for the Williamson Ether Synthesis.

Protocol II: O-Acylation for Ester Synthesis

Esterification of the phenolic hydroxyl group introduces a carbonyl functionality, which can serve as a hydrogen bond acceptor and can be readily hydrolyzed if desired. This protocol uses highly reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). Add a tertiary amine base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.1–1.2 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will likely form immediately.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor for completion by TLC.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure aryl ester.

Mechanism & Causality

This reaction proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group, while not deprotonated as in the Williamson synthesis, is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of the acyl chloride or anhydride. The tertiary amine base (e.g., TEA) plays a crucial, non-nucleophilic role: it acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting phenol (which would deactivate it) and drives the equilibrium towards the product. Cooling to 0 °C is a standard precaution to moderate the reaction rate and prevent potential side reactions.

Data Presentation: O-Acylation

| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | TEA | DCM | 0 to RT | 2 | >95 |

| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | 90-95 |

| Acetic Anhydride | TEA | THF | 0 to RT | 3 | >95 |

| 3,5-Dinitrobenzoyl Chloride | TEA | DCM | 0 to RT | 12 | 85-90 |

Experimental Workflow: O-Acylation

Caption: Workflow for the O-Acylation Reaction.

Protocol III: O-Sulfonylation for Activated Intermediates

Converting the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) is a powerful synthetic strategy. It transforms the poorly leaving hydroxyl group into an excellent leaving group, activating the molecule for subsequent nucleophilic substitution reactions (SNAr or other displacements).

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

-

Solvent and Base: Dissolve the starting material in anhydrous pyridine or in anhydrous DCM containing triethylamine (2.0 eq). Pyridine can conveniently serve as both the solvent and the base.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Execution: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC.

-

Work-up:

-

Slowly pour the reaction mixture into a beaker of ice-water with stirring. A solid product may precipitate.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water.

-

If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/TEA), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude sulfonate ester is often pure enough for the next step. If necessary, it can be purified by recrystallization (e.g., from ethanol) or rapid column chromatography. Note that sulfonate esters can be sensitive to silica gel over long exposure times.

Mechanism & Causality

The mechanism is analogous to O-acylation. The nucleophilic hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. The base (pyridine or TEA) neutralizes the HCl byproduct, driving the reaction to completion. The resulting sulfonate group is highly electron-withdrawing and resonance-stabilized, making it an exceptionally good leaving group, which is the primary motivation for this transformation.

Data Presentation: O-Sulfonylation

| Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 16 | 88-94 |

| Methanesulfonyl Chloride | TEA | DCM | 0 to RT | 12 | 90-96 |

Experimental Workflow: O-Sulfonylation

Caption: Workflow for O-Sulfonylation.

Final Considerations & Best Practices

-

Reagent Purity: The use of anhydrous solvents and high-purity reagents is paramount for achieving high yields and minimizing side reactions. Water can consume reagents (e.g., NaH, acyl chlorides) and lead to lower yields.

-

Inert Atmosphere: While not strictly necessary for all reactions, performing these transformations under an inert atmosphere (N₂ or Ar) is good practice, especially when using moisture-sensitive reagents like NaH or sulfonyl chlorides.

-

Monitoring: TLC is an indispensable tool for tracking reaction progress. A well-chosen solvent system will show a clear separation between the starting material (more polar) and the product (less polar).

-

Safety: Always handle reagents in a well-ventilated fume hood. Pay particular attention to the safe handling of sodium hydride (flammable solid, reacts violently with water) and corrosive chlorides (acyl and sulfonyl chlorides).

By applying these detailed protocols and understanding the underlying chemical principles, researchers can confidently and selectively functionalize the hydroxyl group of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile, unlocking a vast chemical space for exploration in drug discovery and beyond.

References

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

-

A. A. Fadda et al. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Available at: [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]

Application Notes and Protocols: The Strategic Use of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile as a Versatile Intermediate in Contemporary Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile as a pivotal intermediate. This document provides not only detailed synthetic protocols but also the scientific rationale for its application, grounded in the established pharmacological importance of its constituent moieties.

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the assembly of novel molecular architectures with therapeutic potential often hinges on the strategic use of "privileged structures"—scaffolds that are known to interact with multiple biological targets. The thiophene ring is a quintessential example of such a pharmacophore, recognized for its bioisosteric relationship with the benzene ring and its presence in a multitude of FDA-approved drugs.[1][2] Thiophenes and their derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Similarly, the benzonitrile structural motif is a key component in a variety of pharmaceuticals. The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, can significantly influence a molecule's binding affinity and metabolic stability.[6][7] The strategic incorporation of a nitrile can modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide focuses on the chemical intermediate 2-Hydroxy-5-(thiophen-2-yl)benzonitrile , which synergistically combines these two powerful pharmacophores. The juxtaposition of a reactive hydroxyl group, a versatile nitrile, and a thiophene ring on a central benzene scaffold creates a molecule ripe with potential for chemical derivatization and exploration in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value (Predicted/Reported for Analogs) | Reference(s) |

| Molecular Formula | C₁₁H₇NOS | - |

| Molecular Weight | 201.25 g/mol | - |

| Appearance | Expected to be a solid | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in water. | [1] |

| CAS Number | Not broadly listed; synthesis-dependent | - |

Safety and Handling:

2-Hydroxy-5-(thiophen-2-yl)benzonitrile should be handled with the standard precautions for laboratory chemicals. Based on the safety data for its precursors, 2-hydroxybenzonitrile and thiophene derivatives, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile: A Protocol for Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for the synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, and it is renowned for its high functional group tolerance and generally high yields.

The proposed synthetic route involves the coupling of 5-bromo-2-hydroxybenzonitrile with 2-thienylboronic acid .

Materials and Reagents

-

5-Bromo-2-hydroxybenzonitrile (1.0 eq)

-

2-Thienylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed from the reaction vessel.

-

Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 1 mmol scale reaction) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-hydroxybenzonitrile) is consumed. This typically takes 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Visualization of the Synthetic Workflow

Caption: A typical workflow for the synthesis of the target intermediate.

Applications in Drug Discovery: A Platform for Novel Therapeutics

The true value of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile lies in its potential as a versatile starting material for the synthesis of diverse compound libraries for screening against various therapeutic targets.

Rationale for Derivatization

The three key functional handles on the molecule—the phenolic hydroxyl group, the nitrile group, and the thiophene ring—offer distinct opportunities for chemical modification:

-

The Hydroxyl Group: Can be alkylated, acylated, or used as a handle for forming ethers and esters, allowing for the modulation of solubility and the introduction of new pharmacophoric elements.

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a vast chemical space for further derivatization.

-

The Thiophene Ring: While generally stable, it can undergo electrophilic substitution at the 5-position if that position is unsubstituted, or can be further functionalized prior to the initial coupling reaction.

Potential Therapeutic Areas

Derivatives of this intermediate are promising candidates for screening in several therapeutic areas:

-

Anticancer Agents: Thiophene-containing molecules have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. The benzonitrile moiety is also present in known kinase inhibitors.[7]

-

Antimicrobial Agents: The thiophene scaffold is a component of several known antimicrobial drugs.[5] Derivatives can be screened against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Drugs: Many thiophene derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4][6]

Exemplary Derivatization Protocols

-

To a solution of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Suspend 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 5.0 eq).

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield the carboxylic acid derivative.

Hypothetical Screening Cascade for Kinase Inhibitors

Given the prevalence of thiophene and benzonitrile moieties in known kinase inhibitors, a logical application of this intermediate is in the development of new anticancer agents targeting protein kinases.

Proposed Workflow

Caption: A conceptual workflow for discovering kinase inhibitors.

Hypothesized Mechanism of Action and Signaling Pathway

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the target protein. For example, the BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma. A derivative of our intermediate could potentially act as a BRAF inhibitor.

Caption: Hypothesized inhibition of the MAPK/ERK pathway by a derivative.

Conclusion

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a strategically designed chemical intermediate that offers significant potential for the discovery of novel therapeutic agents. Its synthesis via a robust Suzuki-Miyaura coupling protocol is accessible and scalable. The presence of multiple, chemically distinct functional groups provides a versatile platform for the creation of diverse compound libraries. By leveraging the known pharmacological activities of its constituent thiophene and benzonitrile pharmacophores, researchers are well-equipped to explore new chemical space in the pursuit of next-generation therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

-

Gomha, S. M., et al. (2018). Thiophene in Heterocyclic Synthesis: Synthesis of Thieno[2,3-d][1][6][8]triazolo[1,5-a]pyrimidines and Their Biological Evaluation. Molecules, 23(3), 643.

- Patel, R. V., et al. (2016). Benzonitrile-clubbed 1,3,5-triazine derivatives as potent antimicrobial and antitubercular agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-125.

- Han, C., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

- Thermo Fisher Scientific. (2023).

- Al-Ghorbani, M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 223-247.

- Sigma-Aldrich. 5-Bromo-2-thienylboronic acid.

- Chaudhary, A., et al. (2013). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 4(3), 01-08.

- El-Sayed, N. N. E., et al. (2020). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Bioorganic Chemistry, 99, 103831.

- Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853.

- BenchChem. (2025). Anticancer Activity of 5-(Thiophen-2-yl)

- BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)

- BenchChem. (2025).

- Legrand, B., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 15(1), 163-181.

- Khan, M. A., & Yusuf, M. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 18(4), 411-417.

- Szałek, E., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4829.

- Shivarama Holla, B., et al. (2012). Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(7), 108-115.

- Ghorab, M. M., et al. (2015). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Acta Poloniae Pharmaceutica, 72(1), 95-108.

- Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374567.